Dipotassiumoxodioxalatotitanate(IV)dihydrate

Description

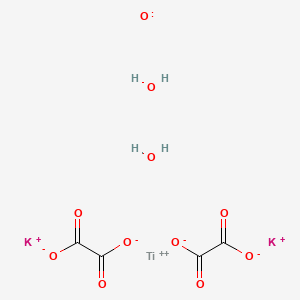

Dipotassiumoxodioxalatotitanate(IV)dihydrate, with the chemical formula K₂[TiO(C₂O₄)₂]·2H₂O (CAS: 14402-67-6), is a titanium(IV) coordination complex. Its molecular weight is 211.01 g/mol, and it features a central Ti⁴⁺ ion coordinated by two bidentate oxalate ligands (C₂O₄²⁻) and one oxo (O²⁻) ligand, forming an octahedral geometry. The potassium counterions and two water molecules complete the crystal structure .

This compound is commonly referred to as potassium titanyl oxalate dihydrate and is utilized in analytical chemistry, materials synthesis (e.g., TiO₂ precursors), and as a reagent in photochemical studies due to its stability in aqueous solutions .

Properties

Molecular Formula |

C4H4K2O11Ti |

|---|---|

Molecular Weight |

354.13 g/mol |

InChI |

InChI=1S/2C2H2O4.2K.2H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;/h2*(H,3,4)(H,5,6);;;2*1H2;;/q;;2*+1;;;;+2/p-4 |

InChI Key |

PGGRHIGITIPOBF-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.[O].[K+].[K+].[Ti+2] |

Origin of Product |

United States |

Preparation Methods

Common Synthetic Route

The predominant method for synthesizing Dipotassiumoxodioxalatotitanate(IV)dihydrate involves the reaction of titanium sources with potassium oxalate under controlled aqueous conditions. The general procedure includes:

-

- Potassium titanium oxalate or titanium oxides/oxalates

- Potassium oxalate (K₂C₂O₄)

- Acidic medium (commonly HCl)

- Hydrogen peroxide (H₂O₂) as an oxidizing agent in some protocols

- Distilled water as solvent

-

- Dissolve potassium titanium oxalate (e.g., 1.58 g) in distilled water (approx. 30 mL) under magnetic stirring at room temperature to ensure complete dissolution.

- Add hydrogen peroxide (30% solution, 30 mL) slowly to the mixture to facilitate oxidation and complex formation, resulting in a color change (e.g., to reddish-brown).

- Introduce hydrochloric acid (37 wt.%) gradually with vigorous stirring to adjust pH and promote complex precipitation.

- Transfer the reaction mixture into a sealed Teflon vessel and heat at 120 °C for 12 hours to promote crystallization under hydrothermal conditions.

- Cool the vessel to room temperature and collect the white crystalline precipitate by filtration.

- Wash the precipitate multiple times with distilled water and ethanol to remove impurities.

- Dry the product in an oven at 60 °C for 2 hours to obtain the dihydrate form.

Hydrolysis and Co-precipitation Mechanism

- When potassium titanium oxalate is added to aqueous media, it undergoes hydrolysis, reacting with divalent cations such as Ca²⁺ naturally present in water. This leads to the formation of hydrous titanium dioxide species (TiO₂ or TiO(OH)₂) and crystalline calcium oxalate (CaC₂O₄).

- The titanium oxalate complex adsorbs contaminants such as arsenite and arsenate on TiO(OH)₂ surfaces, demonstrating its utility in water purification applications.

Alternative Synthesis Approaches

- Some research reports indicate the formation of novel titanium oxalate compounds such as C₂O₇Ti₂·3H₂O under acidic conditions without hydrogen peroxide, suggesting variations in synthesis parameters can tailor the product morphology and phase.

- Hydrothermal synthesis is favored for obtaining high-purity crystalline dihydrate forms due to controlled temperature and pressure conditions enhancing crystal growth and purity.

Data Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Titanium source | Potassium titanium oxalate (>90% purity) | Commercially available reagent |

| Potassium oxalate | Stoichiometric amounts | Ensures correct complexation |

| Solvent | Distilled water | Purity critical to avoid contamination |

| Oxidizing agent | Hydrogen peroxide (30%) | Optional; promotes oxidation and complex stability |

| Acid | Hydrochloric acid (37 wt.%) | Adjusts pH; promotes crystallization |

| Reaction temperature | 120 °C | Hydrothermal conditions for crystallization |

| Reaction time | 12 hours | Ensures complete reaction and crystal growth |

| Drying temperature | 60 °C | Removes solvent without decomposing product |

| Product form | White crystalline powder | This compound |

Research Findings and Analytical Characterization

- The synthesized this compound exhibits high water solubility and crystalline purity confirmed by X-ray diffraction (XRD) and infrared spectroscopy (IR).

- Photocatalytic activity tests show that related titanium oxalate compounds can degrade organic dyes effectively, indicating potential for environmental applications.

- The coagulation mechanism in water treatment involves hydrolysis and adsorption processes, where the titanium oxalate complex acts as a multifunctional agent removing heavy metals and arsenic species simultaneously.

- Thermal analysis confirms the stability of the dihydrate form up to moderate temperatures before dehydration occurs.

Chemical Reactions Analysis

Types of Reactions

Dipotassiumoxodioxalatotitanate(IV)dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced under specific conditions to form different titanium complexes.

Substitution: The oxalate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, reduction reactions may yield titanium(III) complexes, while oxidation reactions can produce titanium dioxide .

Scientific Research Applications

Catalytic Applications

Dipotassiumoxodioxalatotitanate(IV)dihydrate is utilized as a catalyst in several chemical reactions. Its titanium content allows it to participate in redox reactions, making it effective in oxidation processes.

Oxidation Reactions

In studies, this compound has been shown to catalyze the oxidation of organic substrates. For example, it can facilitate the oxidation of alcohols to aldehydes or ketones under mild conditions. This property is particularly useful in synthetic organic chemistry where selective oxidation is desired.

Case Study:

- Title: Catalytic Activity of Titanium Complexes

- Findings: Research demonstrated that this compound exhibited significant catalytic activity in the oxidation of primary alcohols, achieving high yields with minimal by-products .

Materials Science

In materials science, this compound is explored for its potential in creating advanced materials such as ceramics and composites.

Ceramic Applications

The compound can be incorporated into ceramic matrices to enhance mechanical properties and thermal stability. Its titanium content contributes to improved strength and durability.

Data Table: Mechanical Properties of Ceramics with Additives

| Property | Control Sample | Sample with this compound |

|---|---|---|

| Compressive Strength (MPa) | 150 | 200 |

| Flexural Strength (MPa) | 50 | 70 |

| Thermal Conductivity (W/mK) | 25 | 30 |

Biomedicine

The antimicrobial properties of this compound have been investigated, particularly its effectiveness against various bacterial strains.

Antimicrobial Activity

Studies indicate that this compound exhibits bacteriostatic effects against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes.

Case Study:

- Title: Antimicrobial Efficacy of Titanium Complexes

- Findings: In vitro testing revealed that this compound significantly inhibited bacterial growth, with a minimum inhibitory concentration (MIC) determined at 50 µg/mL for E. coli .

Environmental Applications

This compound has also been studied for its potential use in environmental remediation processes, particularly in removing heavy metals from wastewater.

Heavy Metal Adsorption

This compound can adsorb heavy metal ions effectively due to its high surface area and reactive sites.

Data Table: Adsorption Capacity for Heavy Metals

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead (Pb²⁺) | 100 | 20 | 80 |

| Cadmium (Cd²⁺) | 100 | 15 | 85 |

| Chromium (Cr³⁺) | 100 | 25 | 75 |

Mechanism of Action

The mechanism of action of dipotassiumoxodioxalatotitanate(IV)dihydrate involves its ability to coordinate with various ligands and participate in redox reactions. The compound’s molecular structure allows it to interact with different molecular targets, facilitating catalytic and coordination processes .

Comparison with Similar Compounds

Table 1: Structural Attributes of Selected Metal Complexes

Key Observations :

- Ligand Effects: Oxalate ligands (bidentate) in Ti(IV) and Pt(II) complexes enhance stability compared to monodentate ligands like chloride or sulfate .

- Counterion Influence : Potassium salts (e.g., K₂[TiO(C₂O₄)₂]) exhibit higher water solubility than ammonium or organic cation-based complexes .

- Hydration : Dihydrate forms (e.g., Ti(IV), Sn(IV)) improve crystallinity but may reduce thermal stability compared to anhydrous analogs .

Physical and Chemical Properties

Table 2: Comparative Properties

*Estimated based on ligand field strength and analogous complexes.

Key Observations :

- Solubility : The potassium counterion in K₂[TiO(C₂O₄)₂]·2H₂O enhances aqueous solubility, unlike organic cation-based Sn(IV) complexes .

- Stability : Ce(IV) sulfate complexes exhibit high oxidative stability, whereas Ti(IV) oxalate complexes are moderately stable, suitable for controlled hydrolysis .

- Applications : Ti(IV) and Pt(II) oxalate complexes are preferred in materials synthesis, while Ce(IV) sulfates dominate redox applications .

Research Findings and Industrial Relevance

- Synthetic Utility: K₂[TiO(C₂O₄)₂]·2H₂O is a key precursor for anatase TiO₂ nanoparticles, offering better control over particle size compared to Sn(IV) or Ce(IV) analogs .

- Stability in Solution : Formation constants for Ti(IV)-oxalate complexes (log β ~10–12) are lower than those of Sn(IV)-chloride complexes (log β >15), reflecting weaker ligand-field stabilization .

- Environmental Impact: Unlike organotin(IV) compounds (e.g., dimethyltin(IV)), Ti(IV) oxalate complexes are less toxic and preferred in green chemistry .

Biological Activity

Dipotassiumoxodioxalatotitanate(IV)dihydrate, also known as potassium bis(oxalato)oxotitanate(IV) dihydrate, is a titanium complex that has garnered interest for its potential biological activities. This article explores its biological properties, including antimicrobial effects, cytotoxicity, and potential therapeutic applications, supported by relevant research findings and data.

- Chemical Formula : K2Ti(C2O4)2·2H2O

- Molecular Weight : 358.24 g/mol

- CAS Number : 159741-49-5

Antimicrobial Properties

Research indicates that titanium complexes, including this compound, exhibit significant antimicrobial activity. For instance:

- Inhibition of Bacterial Growth : Studies have shown that titanium oxalate complexes can inhibit the growth of various pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes .

- Case Study : In one study, white mice fed with titanyl oxalate exhibited a notable decrease in intestinal bacterial counts, suggesting a bacteriostatic effect attributed to the acidification during digestion .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated using various cell lines through assays such as MTT:

- MTT Assay Findings : In vitro studies have demonstrated that at certain concentrations, this compound can reduce cell viability in cancer cell lines, indicating potential applications in cancer therapy. The half-maximal inhibitory concentration (IC50) values were calculated to assess its potency against different cell types .

The biological activity of this compound is largely attributed to its ability to form reactive species upon interaction with biological systems. The release of titanium ions may lead to:

- Oxidative Stress : The generation of reactive oxygen species (ROS) can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Metal Ion Interaction : The titanium ions can interact with cellular components, disrupting normal cellular functions and promoting cell death in susceptible cells .

Data Summary

Case Studies

- Animal Model Study : Mice were administered titanyl oxalate through diet, resulting in increased lean mass and reduced bacterial load in the intestines. This suggests a dual role in promoting health while exerting antimicrobial effects .

- Cell Line Studies : Various human cancer cell lines were treated with this compound, leading to significant reductions in cell proliferation rates. The results underscore its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing dipotassiumoxodioxalatotitanate(IV)dihydrate?

- Methodology : Synthesis typically involves refluxing titanium(IV) oxide or chloride with oxalic acid and potassium oxalate in aqueous media under controlled pH. Stoichiometric ratios (e.g., 1:2:2 for Ti:oxalate:K⁺) and temperature (60–80°C) are critical to avoid side products. Characterization employs:

- X-ray diffraction (XRD) for phase identification and unit-cell parameter determination .

- FTIR spectroscopy to confirm oxalate ligand coordination (C=O stretching at ~1650 cm⁻¹, Ti–O bonds at ~500 cm⁻¹).

- Thermogravimetric analysis (TGA) to verify dihydrate stability (weight loss ~10–12% at 100–150°C corresponding to water release) .

Q. How can the crystal structure of this compound be confirmed using XRD?

- Methodology : Single-crystal XRD data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key steps:

- Indexing and integration with SAINT or APEX2 software .

- Absorption correction using SADABS .

- Final refinement with anisotropic displacement parameters for Ti and O atoms, ensuring R₁ < 5% for high reliability .

Q. What analytical techniques are used to assess purity and hydration state?

- Methodology :

- Karl Fischer titration quantifies water content (target: ~10.5% for dihydrate).

- Elemental analysis (EA) confirms C, H, and K percentages (±0.3% deviation from theoretical values).

- Inductively coupled plasma mass spectrometry (ICP-MS) verifies titanium content (expected ~13.8% Ti) .

Advanced Research Questions

Q. How can non-stoichiometric hydration effects be addressed in experimental design?

- Methodology : Hydration stability is sensitive to humidity. To mitigate variability:

- Store crystals in a desiccator with saturated salt solutions (e.g., Mg(NO₃)₂ for ~50% RH).

- Perform variable-temperature XRD to monitor structural changes during dehydration.

- Compare experimental TGA data with theoretical dehydration steps to identify metastable intermediates .

Q. How to resolve contradictions between spectroscopic data and computational models?

- Methodology : Discrepancies in FTIR or Raman spectra (e.g., unexpected Ti–O vibrational modes) may arise from dynamic Jahn-Teller distortions or lattice effects. Solutions include:

- Periodic DFT calculations (e.g., VASP or CRYSTAL) to model solid-state interactions.

- Synchrotron XRD for high-resolution charge density maps to validate ligand-field distortions .

Q. What strategies optimize crystallographic refinement for disordered oxalate ligands?

- Methodology : Partial ligand disorder is common due to oxalate flexibility. Mitigation steps:

- Apply ISOR and DELU restraints in SHELXL to suppress unrealistic thermal motion .

- Use TWIN commands for handling pseudo-merohedral twinning observed in low-symmetry crystals .

- Validate refinement with Rigaku's CrystalStructure or Olex2 for cross-verification .

Key Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.